3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . This scaffold forms nuclei of several pharmacologically relevant compounds with a wide spectrum of biological activities, including anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For example, quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues .

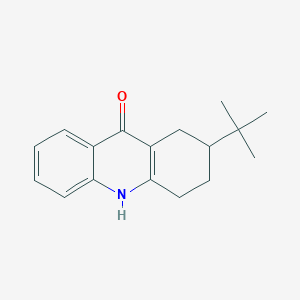

Molecular Structure Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .

Applications De Recherche Scientifique

Anti-Cancer Properties

Quinazoline derivatives, including 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride, have demonstrated promising anti-cancer activities. Researchers have explored their potential as cytotoxic agents, inhibiting tumor growth and metastasis. Mechanisms of action involve interference with cell cycle progression, apoptosis induction, and inhibition of angiogenesis .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Quinazoline compounds, including our target molecule, have shown anti-inflammatory properties. They modulate inflammatory pathways, suppress cytokine production, and reduce tissue damage. These effects make them potential candidates for managing inflammatory conditions .

Anti-Bacterial Activity

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Researchers have investigated its potential as an antimicrobial agent, particularly in combating drug-resistant strains .

Analgesic Properties

Quinazoline derivatives have been studied for their analgesic effects. They may act on pain receptors or modulate pain pathways, making them interesting candidates for pain management .

Anti-Viral Potential

The compound’s antiviral activity has been explored, although further research is needed. It may interfere with viral replication or entry, making it relevant in the context of viral infections .

Anti-Hypertensive Applications

Some quinazoline derivatives, including our compound, exhibit vasodilatory effects. They relax blood vessels, potentially lowering blood pressure. This property could be valuable in managing hypertension .

Additionally, it’s worth noting that the synthesis of quinazoline derivatives has evolved through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis. Researchers continue to explore novel synthetic routes to enhance the availability of these compounds .

Orientations Futures

Mécanisme D'action

Target of Action

Quinazoline derivatives, which this compound is a part of, have been known to interact with various biological targets due to their wide range of biopharmaceutical activities .

Mode of Action

Quinazoline derivatives are known for their broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Action Environment

It’s worth noting that the synthesis of quinazoline-2,4(1h,3h)-diones from co2 and 2-aminobenzonitriles could proceed efficiently in water without any catalyst .

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWOYFVVSZQSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)